
2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a benzamide group, a thiadiazole ring, and a bromine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions. These include hydrolysis to form benzoic acid and an amine, as well as reactions with other electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. Benzamides are typically solid at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación
Anticancer Evaluation and Molecular Docking Study
Research has demonstrated the potential of thiadiazole derivatives, closely related to the mentioned compound, in anticancer applications. A study by Tiwari et al. (2017) synthesized a series of thiadiazole-benzamide hybrids, revealing promising anticancer activity against several human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. These compounds underwent microwave-assisted facile synthesis and showed comparable efficacy to the standard drug Adriamycin. Additionally, molecular docking and ADMET prediction studies indicated these compounds' good oral drug-like behavior (Tiwari et al., 2017).
Photosensitizer for Photodynamic Therapy
Another application involves the use of thiadiazole derivatives as photosensitizers in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiadiazole-based groups, which exhibited high singlet oxygen quantum yield. This property is crucial for Type II photodynamic therapy mechanisms, indicating the compound's potential as a powerful photosensitizer for treating cancer (Pişkin et al., 2020).
Antibacterial Agents
Thiadiazole derivatives also show promise as antibacterial agents. Palkar et al. (2017) designed and synthesized novel analogs featuring the thiadiazole moiety, demonstrating significant antibacterial activity against various strains including Staphylococcus aureus and Bacillus subtilis. These findings suggest the utility of thiadiazole derivatives in developing new antibacterial treatments (Palkar et al., 2017).
Molecular Interactions and Crystal Structure Analysis
Research on antipyrine-like derivatives, which share structural similarities with the compound , has provided insights into intermolecular interactions and crystal structures. Saeed et al. (2020) synthesized new antipyrine derivatives and analyzed them using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Their study contributes to understanding the crystal packing, stabilization energies, and hydrogen bonding interactions of such compounds, which is crucial for drug design and material science applications (Saeed et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYJYJJJDDYEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2646471.png)
![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)
![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)
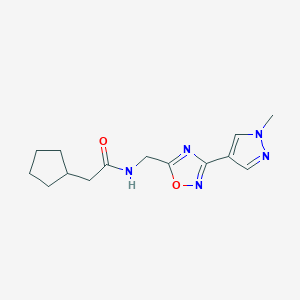
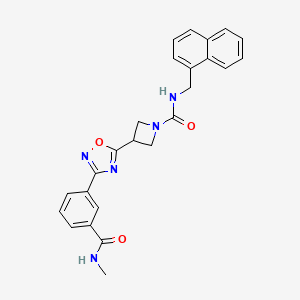
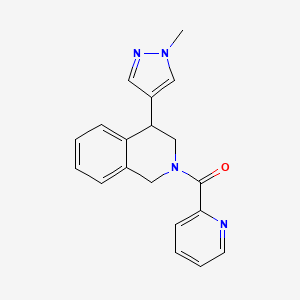
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

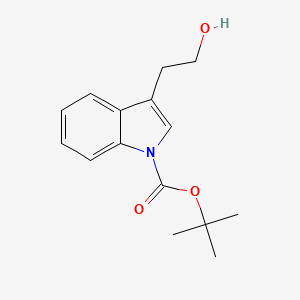
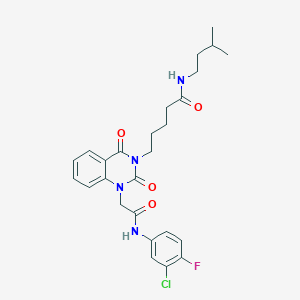
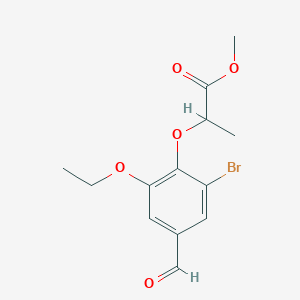
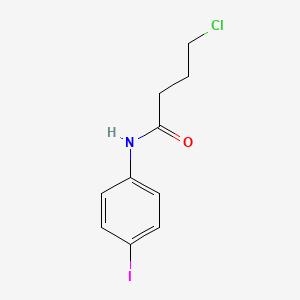
![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)